molecular formula C13H12BrNO2 B3004318 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 866019-29-6

3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B3004318
CAS No.: 866019-29-6
M. Wt: 294.148
InChI Key: QGDWNJHWQJLCLN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a synthetic organic compound with the CAS Registry Number 866019-29-6 . Its molecular formula is C13H12BrNO2, and it has a molecular weight of 294.15 g/mol . This compound features a propanoic acid backbone substituted with both a 4-bromophenyl group and a 1H-pyrrol-1-yl group at the 3-position, a structure that incorporates motifs common in medicinal chemistry research . This compound is intended for research and development purposes only. It is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers handling this chemical should adhere to appropriate safety protocols. The available safety information indicates it may cause skin and eye irritation and could be harmful if swallowed .

Properties

IUPAC Name

3-(4-bromophenyl)-3-pyrrol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-11-5-3-10(4-6-11)12(9-13(16)17)15-7-1-2-8-15/h1-8,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDWNJHWQJLCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Bromophenyl Intermediate: This can be achieved by brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Coupling Reaction: The bromophenyl intermediate is then coupled with the pyrrole ring through a suitable coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Propanoic Acid Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical properties of 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₃H₁₂BrNO₂ 294.15 4-Bromophenyl, pyrrole High lipophilicity due to Br
3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid C₁₃H₁₂ClNO₂ 249.70 4-Chlorophenyl, pyrrole Smaller halogen (Cl)
3-(3-Thienyl)-3-(1H-pyrrol-1-yl)propanoic acid C₁₁H₁₁NO₂S 221.28 3-Thienyl, pyrrole Sulfur-containing aromatic
(2S)-3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic acid C₁₀H₁₁N₃O₂ 221.22 Imidazole, pyrrole Chiral center, dual heterocycles
Key Observations:
  • Aromatic Ring Variations : Replacement of bromophenyl with thienyl introduces sulfur, altering electronic properties and binding interactions in biological systems .
  • Heterocycle Diversity : The imidazole-containing analog () adds hydrogen-bonding capability, which may improve target affinity in drug design .
Antioxidant Activity:
  • Pyrrole derivatives with electron-donating groups (e.g., 2,5-dimethyl-1H-pyrrol-1-yl in compound 16) exhibit strong DPPH radical scavenging (61.2%), surpassing BHT (22%) .
  • The bromophenyl group’s electron-withdrawing nature may reduce antioxidant efficacy compared to methyl-substituted pyrroles but could enhance stability under oxidative conditions.
Antimicrobial and Anticancer Potential:
  • Pyrazole-propanoic acid hybrids with sulfamoyl or trifluoromethyl groups (e.g., 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid) show antimicrobial activity via membrane disruption .

Biological Activity

3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN2O2C_{12}H_{12}BrN_2O_2. Its structure features a bromophenyl group and a pyrrole moiety, which contribute to its unique biological profile.

Synthesis

The compound can be synthesized through various methods, including the reaction of pyrrole derivatives with brominated phenyl compounds. A notable synthesis route involves using a base-catalyzed reaction to form the desired product with high yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.

Anticancer Properties

In cell line studies, this compound has demonstrated cytotoxic effects against various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapeutics.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Studies suggest that it may modulate signaling pathways involved in inflammation and apoptosis, particularly through the inhibition of NF-κB signaling.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. Results showed that modifications to the bromophenyl group significantly enhanced activity against resistant bacterial strains.
  • Anti-inflammatory Study : In an experimental model of rheumatoid arthritis, administration of this compound resulted in a marked reduction in joint swelling and inflammatory markers, highlighting its therapeutic potential in autoimmune conditions.
  • Cancer Research : A collaborative study involving multiple institutions investigated the compound's effects on tumor growth in vivo. Mice treated with this compound showed significantly reduced tumor size compared to controls, suggesting promising anticancer activity.

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